molecular formula C26H19FN4O4 B15028760 (5E)-3-(2-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B15028760
M. Wt: 470.5 g/mol
InChI Key: AZINOSIINCMQKO-YDZHTSKRSA-N
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Description

The compound “(5E)-3-(2-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-3-(2-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione” typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorobenzyl group: This step may involve nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Attachment of the 1-(4-nitrobenzyl)-1H-indol-3-yl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification techniques: Employing methods such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The indole ring can be hydrogenated to form a saturated ring system.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding amines or carboxylic acids.

    Reduction: Formation of saturated indole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

    Drug development: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry

    Material science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “(5E)-3-(2-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione” would depend on its specific application. For instance:

    Biological activity: It may interact with specific enzymes or receptors, modulating their activity.

    Material properties: It may exhibit unique electronic or photophysical properties due to its structure.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(2-chlorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5E)-3-(2-bromobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Uniqueness

  • Fluorine substitution : The presence of the fluorine atom may impart unique properties such as increased metabolic stability or altered electronic characteristics.
  • Nitro group : The nitro group can be a site for further chemical modification, providing versatility in synthesis.

Properties

Molecular Formula

C26H19FN4O4

Molecular Weight

470.5 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C26H19FN4O4/c27-22-7-3-1-5-18(22)16-30-25(32)23(28-26(30)33)13-19-15-29(24-8-4-2-6-21(19)24)14-17-9-11-20(12-10-17)31(34)35/h1-13,15H,14,16H2,(H,28,33)/b23-13+

InChI Key

AZINOSIINCMQKO-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])/NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])NC2=O)F

Origin of Product

United States

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